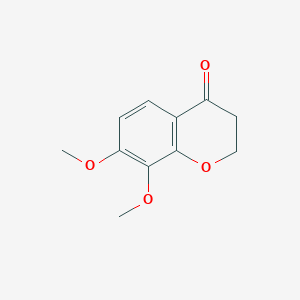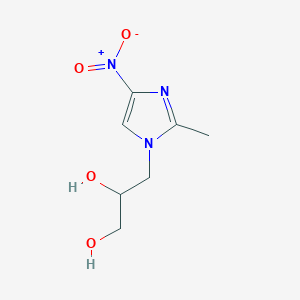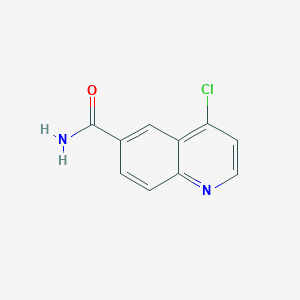
4-Chloroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
The synthesis of 4-Chloroquinoline-6-carboxamide typically involves the reaction of 4-chloroquinoline with carboxamide derivatives. One common method includes the reaction of 4-chloroquinoline with an amine derivative in the presence of a base such as triethylamine (TEA) and a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) at room temperature . This method ensures the formation of the carboxamide group at the 6-position of the quinoline ring.
For industrial production, the process may involve more scalable and environmentally friendly methods. For example, the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be employed to enhance the yield and reduce the environmental impact .
Análisis De Reacciones Químicas
4-Chloroquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The carboxamide group can participate in coupling reactions with various electrophiles to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
4-Chloroquinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
4-Chloroquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxamide: Another derivative with similar biological activities but different substitution at the 4-position.
2-Chloroquinoline-4-carboxamide: A compound with a chloro group at the 2-position, which affects its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
1378260-39-9 |
|---|---|
Fórmula molecular |
C10H7ClN2O |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
4-chloroquinoline-6-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |
Clave InChI |
ZOZOBXFLQKOMMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


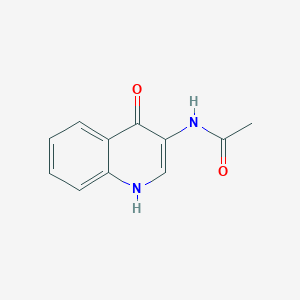
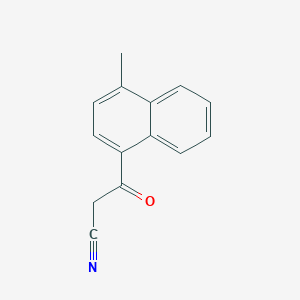
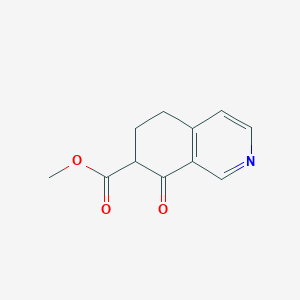


![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
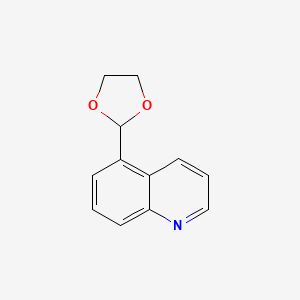
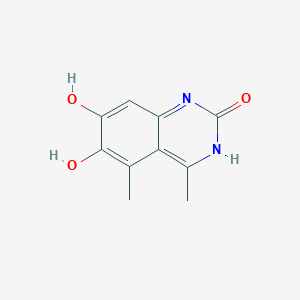
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)


